Cicloprolol Cicloprolol Cicloprolol is an aromatic ether.
Brand Name: Vulcanchem
CAS No.: 63659-12-1
VCID: VC1610107
InChI: InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3
SMILES: CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O
Molecular Formula: C18H29NO4
Molecular Weight: 323.4 g/mol

Cicloprolol

CAS No.: 63659-12-1

Cat. No.: VC1610107

Molecular Formula: C18H29NO4

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Cicloprolol - 63659-12-1

Specification

CAS No. 63659-12-1
Molecular Formula C18H29NO4
Molecular Weight 323.4 g/mol
IUPAC Name 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol
Standard InChI InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3
Standard InChI Key JNDJPKHYZWRRIS-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O

Introduction

Chemical Characteristics and Properties

Chemical Structure and Identification

Pharmacological Profile

Mechanism of Action and Receptor Interactions

Cicloprolol functions primarily as a β-adrenergic receptor antagonist with a pronounced selectivity for the β1-adrenergic receptor subtype, which predominates in cardiac tissue . Unlike conventional beta blockers that act as pure antagonists, cicloprolol exhibits partial agonist activity at β-adrenergic receptors, meaning it both blocks and weakly stimulates these receptors depending on the baseline sympathetic tone . This intrinsic sympathomimetic activity (ISA) is measured at approximately 30% of maximal effect, positioning cicloprolol between full antagonists and the partial agonist xamoterol, which demonstrates 45% ISA . The compound's dual antagonist-agonist properties create a distinctive pharmacodynamic profile where it exerts modest stimulatory effects at normal levels of adrenergic discharge but functions as an antagonist during periods of high sympathetic activity . This mechanism provides theoretical advantages in clinical settings by potentially maintaining cardiac function during rest while preventing excessive sympathetic stimulation during physical or emotional stress .

Comparative Pharmacodynamics

When compared to other agents in its class, cicloprolol shows distinctive pharmacodynamic characteristics that position it as a moderate partial agonist among beta-adrenergic modulators . Studies have demonstrated that cicloprolol's partial agonist effects are weaker than xamoterol but stronger than many traditional beta blockers that possess minimal or no intrinsic sympathomimetic activity . In experimental studies, cicloprolol significantly reduced peak exercise heart rate and rate-pressure product while having minimal impact on resting heart rate and blood pressure, suggesting a selective dampening of excessive sympathetic drive without compromising baseline cardiovascular function . The comparative pharmacology of cicloprolol has been analyzed alongside other agents including xamoterol and pindolol, with analyses focusing on potency, selectivity, and intrinsic activity at β1 and β2 receptor subtypes . This intermediate position in the spectrum of beta-adrenergic modulators makes cicloprolol particularly interesting for conditions where complete beta blockade may be detrimental but some degree of sympathetic modulation is beneficial .

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